1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate is an organic compound that features a bromophenyl group, a sulfanyl linkage, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate typically involves a multi-step process. One common route includes the following steps:
Formation of the bromophenyl sulfanyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate electrophile to form the bromophenyl sulfanyl intermediate.
Condensation with a ketoester: The intermediate is then reacted with a ketoester under basic conditions to form the desired 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl moiety.
Esterification with 4-nitrobenzoic acid: Finally, the product is esterified with 4-nitrobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate depends on its interaction with specific molecular targets. The bromophenyl and nitrobenzoate groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the sulfanyl and ketoester groups.
4-Nitrophenyl 4-nitrobenzoate: Contains nitro groups but lacks the bromophenyl and sulfanyl groups.
Uniqueness
1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromophenyl and nitrobenzoate groups allows for diverse interactions with biological targets, making it a versatile compound for research applications.
Properties
CAS No. |
251441-70-0 |
---|---|
Molecular Formula |
C17H12BrNO5S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
[1-(4-bromophenyl)sulfanyl-3-oxobut-1-en-2-yl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H12BrNO5S/c1-11(20)16(10-25-15-8-4-13(18)5-9-15)24-17(21)12-2-6-14(7-3-12)19(22)23/h2-10H,1H3 |
InChI Key |
MNAWBAXBULLOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CSC1=CC=C(C=C1)Br)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.